Odevixibat-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

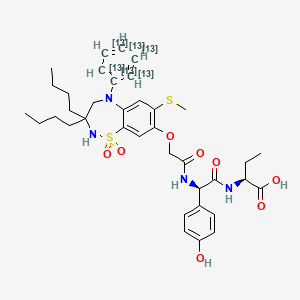

Structure

2D Structure

Properties

Molecular Formula |

C37H48N4O8S2 |

|---|---|

Molecular Weight |

746.9 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[2-[[3,3-dibutyl-5-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-7-methylsulfanyl-1,1-dioxo-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl]oxy]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid |

InChI |

InChI=1S/C37H48N4O8S2/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46)/t28-,34+/m0/s1/i10+1,11+1,12+1,13+1,14+1,26+1 |

InChI Key |

XULSCZPZVQIMFM-ZZATXSLZSA-N |

Isomeric SMILES |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)N[C@@H](CC)C(=O)O)SC)[13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4)CCCC |

Canonical SMILES |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Odevixibat-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Odevixibat-13C6, an isotopically labeled version of the ileal bile acid transporter (IBAT) inhibitor, Odevixibat. This document details a plausible synthetic route, purification methodologies, and presents relevant data in a structured format to aid researchers in the development and analysis of this compound.

Introduction to Odevixibat

Odevixibat is a potent, selective, and orally available inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By inhibiting IBAT, Odevixibat blocks the reabsorption of bile acids from the terminal ileum, leading to their increased fecal excretion. This mechanism effectively reduces the total bile acid pool in the body, offering a therapeutic approach for cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC), by alleviating pruritus and reducing serum bile acid levels. The stable isotope-labeled this compound is a crucial tool for quantitative bioanalytical assays, enabling accurate pharmacokinetic and metabolic studies during drug development.

Synthesis of this compound

The synthesis of this compound can be achieved by adapting the established synthetic route for Odevixibat, incorporating a 13C-labeled precursor at a strategic point. Based on the known synthesis of Odevixibat, a practical approach involves the use of 13C-labeled 2-aminohexanoic acid as a starting material. The six carbon atoms of the hexanoic acid moiety can be labeled with 13C, leading to the desired this compound.

The overall synthesis is a multi-step process that can be broadly divided into the formation of a key amine fragment and its subsequent coupling to a substituted benzothiadiazepine core, followed by the elaboration of the peptidic side chain.

Proposed Synthetic Pathway for this compound

The following diagram illustrates a plausible synthetic pathway for this compound, starting from commercially available 13C-labeled 2-aminohexanoic acid.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol for the Synthesis of this compound

The following is a representative experimental protocol based on the known synthesis of Odevixibat.

Step 1: Synthesis of the Amine Fragment-13C6

-

Esterification and Imine Formation: 2-Aminohexanoic acid-13C6 is first esterified, for example, by reacting with thionyl chloride in methanol. The resulting amino ester hydrochloride is then reacted with benzaldehyde in the presence of a mild base to form the corresponding imine, which protects the primary amine.

-

Alkylation: The imine intermediate is then alkylated with n-butyl iodide in the presence of a strong base like lithium diisopropylamide (LDA) to introduce one of the butyl chains.

-

Hydrolysis and Transamidation: The imine and ester groups are subsequently hydrolyzed under acidic conditions. The resulting amino acid is then subjected to transamidation with aniline to form the anilide.

-

Reduction: The anilide is reduced using a reducing agent such as borane-tetrahydrofuran complex to yield the desired amine fragment-13C6.

Step 2: Synthesis of the Benzothiadiazepine Core

-

Bis-bromination: 3-Thioanisole is treated with bromine in methanol to yield the dibrominated disulfide.

-

Oxidative Conversion: The disulfide is then subjected to a one-pot oxidative conversion using a chlorinating agent to form the corresponding sulfonyl chloride.

Step 3: Coupling and Side Chain Elaboration

-

SN2 Reaction: The amine fragment-13C6 is reacted with the aryl sulfonyl chloride in an SN2 reaction to form a sulfonamide intermediate.

-

Ring Formation: The sulfonamide intermediate undergoes an intramolecular ring-closing reaction, typically mediated by a copper catalyst, to form the benzothiadiazepine ring system.

-

Protection and Thioether Installation: The sulfonamide nitrogen is protected, for example, with a para-methoxybenzyl (PMB) group. This is followed by demethylation of the thioanisole and installation of the second thioether via an SNAr reaction.

-

Peptidic Side Chain Construction: The phenolic hydroxyl group is O-alkylated with a protected bromoacetate derivative. Following deprotection, two consecutive amidation reactions are performed with the appropriate amino acid derivatives to construct the peptidic side chain.

-

Final Deprotection: The final step involves the removal of all protecting groups to yield this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for similar multi-step organic syntheses.

| Step | Reaction | Starting Material | Product | Expected Yield (%) |

| 1 | Amine Fragment Synthesis | 2-Aminohexanoic acid-13C6 | Amine Fragment-13C6 | 40-50 |

| 2 | Benzothiadiazepine Core Synthesis | 3-Thioanisole | Aryl Sulfonyl Chloride | 70-80 |

| 3 | Coupling and Elaboration | Amine Fragment-13C6 & Aryl Sulfonyl Chloride | This compound | 30-40 |

| Overall | Total Synthesis | 2-Aminohexanoic acid-13C6 | This compound | 8-16 |

Purification of this compound

The purification of this compound is critical to ensure high purity for its use in quantitative bioanalytical studies. A combination of chromatographic techniques and crystallization is typically employed.

Purification Workflow

The general workflow for the purification of crude this compound is outlined in the diagram below.

Caption: General purification workflow for this compound.

Experimental Protocols for Purification

3.2.1. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Preparative RP-HPLC is a powerful technique for purifying the crude product from reaction byproducts and impurities.

-

Column: A suitable preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes.

-

Flow Rate: 20 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., DMSO or methanol) and injected onto the column. Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure.

3.2.2. Crystallization

Crystallization is employed to obtain the final product in a highly pure and stable crystalline form.

-

Solvent System: A mixture of a good solvent and an anti-solvent is typically used. For Odevixibat, a mixture of ethanol and water has been reported to be effective.

-

Procedure:

-

The purified amorphous this compound from HPLC is dissolved in a minimal amount of a good solvent (e.g., ethanol) at an elevated temperature.

-

An anti-solvent (e.g., water) is slowly added until the solution becomes slightly turbid.

-

The solution is then allowed to cool slowly to room temperature and then further cooled in an ice bath to promote crystallization.

-

The resulting crystals are collected by filtration, washed with a cold solvent mixture, and dried under vacuum.

-

Purity Analysis and Quantitative Data

The purity of the final this compound product is assessed by analytical RP-HPLC and characterized by mass spectrometry and NMR spectroscopy.

| Analysis Method | Parameter | Specification |

| Analytical RP-HPLC | Purity | ≥ 98% |

| Column | C18 (e.g., 150 x 4.6 mm, 3.5 µm) | |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid | |

| Detection | UV at 220 nm | |

| Mass Spectrometry | [M+H]+ | Expected m/z value for C31[13C]6H49N4O8S2+ |

| NMR Spectroscopy | 1H and 13C NMR | Spectra consistent with the proposed structure, showing characteristic shifts for the 13C-labeled carbon atoms. |

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and purification of this compound. The proposed synthetic route, leveraging a commercially available 13C-labeled starting material, offers a feasible pathway for obtaining this important analytical standard. The detailed purification protocols, combining preparative HPLC and crystallization, are designed to yield a final product of high purity suitable for demanding bioanalytical applications. The structured presentation of quantitative data and experimental methodologies aims to provide a valuable resource for researchers and scientists in the field of drug development.

Navigating the Stability and Storage of Odevixibat-13C6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Odevixibat-13C6, a critical isotopically labeled internal standard for the quantification of Odevixibat. The information presented herein is essential for ensuring the integrity and accuracy of research and clinical trial data. It is important to note that while this guide focuses on this compound, the stability data is largely extrapolated from studies on the unlabeled parent compound, Odevixibat, as carbon-13 labeling is not expected to significantly alter its chemical stability.

Chemical Stability Profile

Odevixibat has been subjected to forced degradation studies under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

Summary of Forced Degradation Studies

| Stress Condition | Observations | Degradation Products Identified |

| Acidic Hydrolysis | Degradation observed. | OVBT-DP1 |

| Alkaline Hydrolysis | Significant degradation. | OVBT-DP2 |

| Oxidative Stress | Prone to instability. | OVBT-DP3 |

| Reductive Stress | Degradation observed. | OVBT-DP4 |

| Thermal Stress | Degradation observed at elevated temperatures. | OVBT-DP5 |

| Photolytic Stress | Relatively stable. | Minimal degradation |

These studies indicate that Odevixibat is susceptible to degradation under acidic, alkaline, oxidative, reductive, and thermal stress, while it exhibits greater stability under photolytic conditions.[1][2] Five primary degradation products, designated as OVBT-DP1 through OVBT-DP5, have been characterized using liquid chromatography-mass spectrometry (LC-MS).[1][2]

Recommended Storage Conditions

Based on the stability profile and information from the commercial product labeling for Odevixibat (Bylvay®), the following storage conditions are recommended for this compound to ensure its long-term stability:

| Parameter | Recommended Condition |

| Temperature | Store at 20°C to 25°C (68°F to 77°F). |

| Excursions permitted between 15°C and 30°C (59°F and 86°F).[3][4] | |

| Light | Store in the original package to protect from light.[5][6] |

| Humidity | Controlled room humidity is advised. |

Experimental Protocols

The development of a stability-indicating method is paramount for accurately assessing the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

Stability-Indicating HPLC Method

A sensitive, accurate, and precise stability-indicating HPLC method has been developed for the determination of Odevixibat in the presence of its degradation products.[7][8]

Chromatographic Conditions:

-

Column: Phenomenex C8 or ODS inertsil column (e.g., 250 mm x 4.6 mm, 5 µm).[1][7]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid or a buffer) and an organic solvent (e.g., acetonitrile or methanol).[1][7]

-

Injection Volume: 10 µL.[1]

Forced Degradation Study Protocol:

-

Acid Degradation: The drug substance is treated with an acid (e.g., 0.1 N HCl) at room or elevated temperature.[8]

-

Base Degradation: The drug substance is treated with a base (e.g., 0.1 N NaOH) at room or elevated temperature.[8]

-

Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[8]

-

Thermal Degradation: The drug substance is exposed to dry heat (e.g., in an oven).

-

Photolytic Degradation: The drug substance is exposed to UV light.

Following exposure to the stress conditions, the samples are diluted with an appropriate solvent and analyzed by the stability-indicating HPLC method to separate the parent drug from any degradation products.

Mechanism of Action and Signaling Pathway

Odevixibat is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[7][9] By inhibiting IBAT in the terminal ileum, Odevixibat blocks the reabsorption of bile acids, thereby interrupting their enterohepatic circulation.[10][11] This leads to increased fecal excretion of bile acids, which in turn reduces the total bile acid pool in the body, alleviating cholestatic liver diseases.[2][8]

The following workflow illustrates the general process for assessing the stability of this compound.

References

- 1. Odevixibat | C37H48N4O8S2 | CID 10153627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanism of Action | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ec.europa.eu [ec.europa.eu]

- 7. What is the mechanism of Odevixibat? [synapse.patsnap.com]

- 8. Learn about Bylvay® (odevixibat) Mechanism of Action – For HCPs [bylvay.com]

- 9. Odevixibat - Wikipedia [en.wikipedia.org]

- 10. Odevixibat: a promising new treatment for progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Odevixibat: an investigational inhibitor of the ileal bile acid transporter (IBAT) for the treatment of biliary atresia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Pharmacokinetic Profiling of Odevixibat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary pharmacokinetic (PK) profile of Odevixibat, an ileal bile acid transporter (IBAT) inhibitor. The information is curated for professionals in drug development and research, presenting key data in a structured format with detailed experimental context and visual representations of its mechanism of action. While this guide focuses on Odevixibat, the principles and methodologies are broadly applicable to the study of similar compounds, including isotopically labeled versions like Odevixibat-13C6 which are instrumental in detailed metabolic studies.

Introduction to Odevixibat

Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT).[1][2][3] By acting locally in the distal ileum, it blocks the reabsorption of bile acids, thereby increasing their fecal excretion.[2][3][4] This mechanism of action leads to a reduction in the total bile acid pool, which is particularly beneficial in cholestatic liver diseases where the accumulation of bile acids is a key driver of pathology and symptoms like pruritus.[4] Odevixibat is approved for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC).[1][5][6]

Mechanism of Action: Signaling Pathway

Odevixibat's primary pharmacological effect is the inhibition of the enterohepatic circulation of bile acids. This is achieved by blocking the IBAT, also known as the apical sodium-dependent bile acid transporter (ASBT), in the terminal ileum.[4] This interruption of bile acid reabsorption leads to a decrease in serum bile acid levels.[2]

Pharmacokinetic Profile

Odevixibat exhibits minimal systemic absorption following oral administration, acting primarily locally in the gut.[2][3][7]

Table 1: Summary of Odevixibat Pharmacokinetic Parameters

| Parameter | Value | Population | Notes |

| Absorption | |||

| Plasma Concentration | 0.06 - 0.72 ng/mL | Pediatric patients (6 months - 17 years) with PFIC | Following doses of 40 or 120 µg/kg once daily.[1][6] |

| Cmax | 0.47 ng/mL | Healthy Adults | Following a single 7.2 mg dose.[1][5] |

| Tmax | 1 - 5 hours | Healthy Adults | Following a single 7.2 mg dose.[1][7] |

| AUC (0-24h) | 2.19 h*ng/mL | Healthy Adults | Following a single 7.2 mg dose.[1][5] |

| Effect of Food | Cmax and AUC decreased by 72% and 62% respectively | Healthy Adults | With a high-fat meal, though not considered clinically significant. |

| Distribution | |||

| Protein Binding | >99% | In vitro | [1][6] |

| Metabolism | |||

| Primary Pathway | Mono-hydroxylation | In vitro | [1][6] |

| Elimination | |||

| Half-life (t½) | 2.36 hours | Healthy Adults | Following a single 7.2 mg oral dose.[1][5][6] |

| Excretion | ~97% unchanged in feces; <0.002% in urine | Healthy Adults | Following a single radiolabeled dose.[1][5][6] |

| Accumulation | None observed | General | With once-daily dosing.[1][2][3] |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of Odevixibat are primarily documented within the context of its clinical trial programs. Below is a generalized workflow representative of the methodologies employed in these studies.

4.1. Clinical Trial Design for Pharmacokinetic Assessment

The pharmacokinetic parameters of Odevixibat were primarily characterized in Phase 1 studies with healthy adult volunteers and further confirmed in Phase 3 studies in the target pediatric population with PFIC.

-

PEDFIC 1 (NCT03566238): A Phase 3, double-blind, randomized, placebo-controlled study in children with PFIC types 1 or 2.[8][9][10] Patients were randomized to receive placebo, Odevixibat 40 μg/kg/day, or Odevixibat 120 μg/kg/day.[8][10]

-

PEDFIC 2 (NCT03659916): An open-label extension study to evaluate the long-term safety and efficacy of Odevixibat.[9][11]

4.2. Bioanalytical Method

While specific details of the bioanalytical methods are proprietary, the quantification of Odevixibat in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, such as this compound, is standard practice in such assays to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.

Dosing and Administration

The recommended starting dosage of Odevixibat is 40 µg/kg once daily, administered in the morning with a meal.[6][12] The dosage can be increased in increments of 40 µg/kg up to a maximum of 120 µg/kg once daily if there is no clinical improvement in pruritus after three months. The total daily dose should not exceed 6 mg.[6]

Conclusion

The preliminary pharmacokinetic profile of Odevixibat is characterized by minimal systemic absorption and local action within the gastrointestinal tract. Its low systemic exposure contributes to a favorable safety profile. The pharmacokinetic parameters have been established through rigorous clinical trials, providing a solid foundation for its therapeutic use in patients with PFIC. The use of isotopically labeled compounds like this compound is crucial for definitive bioanalytical quantification and for conducting detailed mass balance and metabolism studies to fully elucidate the drug's disposition.

References

- 1. Odevixibat - Wikipedia [en.wikipedia.org]

- 2. Mechanism of Action | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]

- 3. Learn about Bylvay® (odevixibat) Mechanism of Action – For HCPs [bylvay.com]

- 4. What is the mechanism of Odevixibat? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Formulary Drug Review: Odevixibat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Odevixibat: a promising new treatment for progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Odevixibat treatment in progressive familial intrahepatic cholestasis: a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PEDFIC Trial Program | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]

- 10. Bylvay® (odevixibat) data shows sustained improvement in severe itch and serum bile acid levels in patients with PFIC and ALGS [ipsen.com]

- 11. Interim results from an ongoing, open-label, single-arm trial of odevixibat in progressive familial intrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bylvay (odevixibat) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

Methodological & Application

Odevixibat-13C6 in ADME (absorption, distribution, metabolism, excretion) studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of odevixibat. While specific data on Odevixibat-13C6 is not publicly available, this document outlines the established ADME profile of odevixibat and provides protocols where an isotopically labeled compound like this compound would be essential as an internal standard for robust quantitative analysis.

Introduction to Odevixibat and ADME Studies

Odevixibat (marketed as Bylvay®) is a potent, reversible, and selective inhibitor of the ileal bile acid transporter (IBAT).[1][2] By blocking the reabsorption of bile acids in the terminal ileum, odevixibat reduces the amount of bile acids returning to the liver, thereby decreasing serum bile acid levels.[2][3][4] This mechanism of action is particularly beneficial in the treatment of pruritus associated with progressive familial intrahepatic cholestasis (PFIC).[1][3]

ADME studies are crucial in drug development to understand the fate of a drug in the body. The use of carbon-13 (¹³C) labeled compounds, such as this compound, is a standard and vital practice in these studies. The stable isotope label allows for the differentiation of the drug from its endogenous counterparts and ensures accurate quantification in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).

Summary of Odevixibat ADME Properties

Odevixibat is characterized by its minimal systemic exposure, as it acts locally in the gut.[5]

Absorption: Following oral administration, odevixibat is minimally absorbed.[6][7] In pediatric patients with PFIC receiving therapeutic doses (40 or 120 µg/kg once daily), plasma concentrations were very low, ranging from 0.06 to 0.72 ng/mL.[6][7] In many instances, the concentrations were below the lower limit of quantification.[6] There is no evidence of drug accumulation with once-daily dosing.[8] The presence of food does not have a clinically significant impact on its absorption.[8]

Distribution: In vitro studies have shown that odevixibat is highly bound to plasma proteins, at over 99%.[5][8][9]

Metabolism: The metabolism of the small amount of absorbed odevixibat is limited.[8] The primary metabolic pathway identified is mono-hydroxylation.[5][9]

Excretion: The vast majority of an administered dose of odevixibat is eliminated unchanged in the feces, accounting for approximately 97% of the dose.[5][10] Renal excretion is negligible, with less than 0.002% of the drug recovered in urine.[5][10]

Quantitative ADME Data for Odevixibat

The following tables summarize the key quantitative pharmacokinetic parameters for odevixibat based on available clinical data.

Table 1: Pharmacokinetic Parameters of Odevixibat in Healthy Adults after a Single 7.2 mg Oral Dose

| Parameter | Value | Reference(s) |

| Cmax (Peak Plasma Concentration) | 0.47 ng/mL | [5][10] |

| AUC(0-24h) (Area Under the Curve) | 2.19 h*ng/mL | [5][10] |

| Tmax (Time to Peak Concentration) | 1 - 5 hours | [5][7] |

| Half-life (t½) | 2.36 hours | [5][10] |

Table 2: Plasma Concentrations of Odevixibat in Pediatric PFIC Patients

| Dose | Plasma Concentration Range | Reference(s) |

| 40 µg/kg once daily | 0.06 - 0.72 ng/mL | [6][7] |

| 120 µg/kg once daily | 0.06 - 0.72 ng/mL | [6][7] |

Table 3: Excretion Profile of Odevixibat

| Route of Excretion | Percentage of Dose | Form | Reference(s) |

| Feces | ~97% | Unchanged | [5][10] |

| Urine | <0.002% | Unchanged | [5][10] |

Experimental Protocols

While specific protocols for this compound are not publicly detailed, a representative protocol for a human ADME study of odevixibat is provided below. This protocol is based on standard methodologies for such studies and the known clinical trial designs for odevixibat. The use of this compound as an internal standard is integral to the analytical methodology.

Protocol: Human Mass Balance Study of [¹³C]-Odevixibat

1. Study Objective: To determine the routes and rates of excretion of a single oral dose of [¹³C]-odevixibat and to characterize the metabolic profile in healthy male subjects.

2. Study Design:

-

Design: Open-label, single-period, single-dose study.

-

Subjects: Healthy adult male volunteers (n=6-8).

-

Inclusion Criteria:

-

Age 18-55 years.

-

Body Mass Index (BMI) 18-30 kg/m ².

-

Normal health status as determined by medical history, physical examination, and clinical laboratory tests.

-

-

Exclusion Criteria:

-

History of gastrointestinal surgery or conditions affecting drug absorption.

-

Use of any medication that could interfere with the study drug's ADME.

-

3. Dosing and Administration:

-

A single oral dose of odevixibat containing a trace amount of [¹³C]-odevixibat will be administered with a standard meal.

-

The total radioactivity administered will be determined and recorded.

4. Sample Collection:

-

Blood/Plasma: Serial blood samples will be collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours). Plasma will be separated by centrifugation and stored at -70°C until analysis.

-

Urine: All urine will be collected at specified intervals for up to 7 days post-dose. The total volume and weight of each collection will be recorded. Aliquots will be stored at -20°C.

-

Feces: All fecal samples will be collected for up to 10 days post-dose or until radioactivity is negligible. Samples will be homogenized and stored at -20°C.

5. Bioanalytical Method:

-

Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Quantification of Odevixibat: Plasma, urine, and fecal homogenate samples will be processed (e.g., by protein precipitation or solid-phase extraction). The concentration of odevixibat will be determined using an LC-MS/MS method with this compound as the internal standard.

-

Radioactivity Measurement: Total radioactivity in plasma, urine, and feces will be measured by liquid scintillation counting (LSC).

-

Metabolite Profiling: Pooled plasma, urine, and fecal samples will be analyzed by high-resolution LC-MS to identify and characterize potential metabolites of odevixibat.

6. Data Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for total radioactivity and unchanged odevixibat will be calculated.

-

The cumulative amount and percentage of the radioactive dose excreted in urine and feces will be determined.

-

Metabolite profiles in different matrices will be described.

Visualizations

Mechanism of Action of Odevixibat

Caption: Mechanism of Odevixibat inhibiting the ileal bile acid transporter (IBAT).

Experimental Workflow for a Human ADME Study

Caption: Workflow for a human ADME study of Odevixibat.

Logical Diagram of Odevixibat ADME Properties

Caption: Summary of Odevixibat's ADME (Absorption, Distribution, Metabolism, Excretion) properties.

References

- 1. drugs.com [drugs.com]

- 2. Food and Drug Administration Approval Summary: Odevixibat (Bylvay) for the Treatment of Pruritus With Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Food and Drug Administration Approval Summary: Odevixibat (Bylvay) for the Treatment of Pruritus With Progressive Familial Intrahepatic Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Odevixibat - Wikipedia [en.wikipedia.org]

- 6. Formulary Drug Review: Odevixibat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Odevixibat: a promising new treatment for progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Odevixibat: A Novel Bile Salt Inhibitor Treatment for Pruritus in Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reference.medscape.com [reference.medscape.com]

- 10. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols: Odevixibat-13C6 for In Vivo Metabolic Fate Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat, marketed as Bylvay, is a potent, reversible, and selective inhibitor of the ileal bile acid transporter (IBAT).[1] It is indicated for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome (ALGS).[2][3][4] Odevixibat acts locally in the distal ileum to reduce the reabsorption of bile acids, thereby increasing their fecal excretion and lowering serum bile acid levels.[2][3] Understanding the in vivo metabolic fate of odevixibat is crucial for a comprehensive assessment of its safety and efficacy profile. The use of stable isotope-labeled compounds, such as Odevixibat-13C6, is a powerful technique in drug metabolism studies.[][6][7] This method allows for the precise tracking and quantification of the parent drug and its metabolites in various biological matrices, distinguishing them from endogenous compounds.[] These application notes provide a detailed protocol for conducting in vivo metabolic fate studies of this compound in a preclinical animal model.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of odevixibat based on studies in humans.

Table 1: Pharmacokinetic Properties of Odevixibat

| Parameter | Value | Species/Population | Notes |

| Absorption | |||

| Plasma Concentration | 0.06 - 0.72 ng/mL | Pediatric patients (6 months - 17 years) | Therapeutic dose range.[1][8] |

| Cmax (Peak Plasma Concentration) | 0.47 ng/mL | Healthy adults | Following a single 7.2 mg dose.[1][8] |

| Tmax (Time to Peak Plasma Concentration) | 1 - 5 hours | Healthy adults | Following a single 7.2 mg dose.[1] |

| AUC (0-24h) | 2.19 h*ng/mL | Healthy adults | Following a single 7.2 mg dose.[1][8] |

| Effect of Food | High-fat meal decreases Cmax by 72% and AUC by 62% | Healthy adults | Delays Tmax by 3 to 4.5 hours.[1] |

| Distribution | |||

| Protein Binding | >99% | In vitro | [1][8] |

| Metabolism | |||

| Primary Pathway | Mono-hydroxylation | Humans | [1][8] |

| Excretion | |||

| Primary Route | Feces | Humans | Approximately 97% of the dose is excreted unchanged.[1] |

| Urinary Excretion | Minimal | Humans | Approximately 0.002% of the dose.[1] |

| Half-life (t1/2) | 2.36 hours | Healthy adults | [1][8] |

Experimental Protocols

This section outlines a detailed protocol for an in vivo metabolic fate study of this compound in a rodent model, such as Sprague-Dawley rats.

Test Article

-

Compound: this compound (structure to be confirmed by the user, assuming a 6-carbon stable isotope label on a key part of the molecule not prone to immediate metabolic cleavage).

-

Vehicle: To be determined based on the solubility of this compound. A common vehicle for oral administration is a suspension in 0.5% methylcellulose.

Animal Model

-

Species: Sprague-Dawley rats (or other appropriate rodent model).

-

Sex: Male and female.

-

Number: A sufficient number of animals to allow for serial sampling and statistical analysis (e.g., 3-5 animals per time point per sex).

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.

Dosing and Administration

-

Dose: A single oral gavage dose of this compound. The dose level should be selected based on preclinical toxicology studies and the intended clinical dose range. For this protocol, a representative dose of 10 mg/kg is proposed.

-

Administration: Administer the dose via oral gavage to ensure accurate delivery.

Sample Collection

-

Blood: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma should be prepared by centrifugation and stored at -80°C until analysis.

-

Urine and Feces: House animals in individual metabolic cages to allow for the separate collection of urine and feces. Collect samples at intervals (e.g., 0-8, 8-24, 24-48, and 48-72 hours post-dose). Record the total volume of urine and weight of feces for each collection interval. Store samples at -80°C.

Sample Processing

-

Plasma: Perform protein precipitation (e.g., with acetonitrile) to extract the drug and metabolites. Centrifuge and collect the supernatant for analysis.

-

Urine: Dilute urine samples with an appropriate buffer before analysis.

-

Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol/water mixture) to extract the drug and metabolites. Centrifuge and collect the supernatant for analysis.

Bioanalysis

-

Method: Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify this compound and its potential metabolites in plasma, urine, and feces.

-

Instrumentation: A high-resolution mass spectrometer is recommended for the identification of unknown metabolites.

-

Data Analysis:

-

Calculate the concentration of this compound and its metabolites in each sample.

-

Determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for this compound in plasma.

-

Calculate the percentage of the administered dose excreted in urine and feces.

-

Characterize the metabolic profile by identifying and quantifying the major metabolites.

-

Visualizations

Metabolic Pathway of Odevixibat

Caption: Proposed metabolic pathway of Odevixibat.

Experimental Workflow for In Vivo Metabolic Fate Study

Caption: Experimental workflow for the in vivo study.

Logical Relationship of Odevixibat's Mechanism of Action

Caption: Mechanism of action of Odevixibat.

References

- 1. Odevixibat - Wikipedia [en.wikipedia.org]

- 2. Mechanism of Action | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]

- 3. Learn about Bylvay® (odevixibat) Mechanism of Action – For HCPs [bylvay.com]

- 4. Bylvay® (odevixibat) data shows sustained improvement in severe itch and serum bile acid levels in patients with PFIC and ALGS [ipsen.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reference.medscape.com [reference.medscape.com]

Application Notes and Protocols for Odevixibat-13C6 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of Odevixibat-13C6 in Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a stable isotope-labeled version of the ileal bile acid transporter (IBAT) inhibitor Odevixibat, serves as a powerful tool for in-depth studies of the drug's metabolism, pharmacokinetics (PK), and mechanism of action.

Introduction to Odevixibat and the Role of Isotopic Labeling

Odevixibat is a potent, reversible inhibitor of the ileal sodium/bile acid cotransporter, also known as the ileal bile acid transporter (IBAT).[1] By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat increases their fecal excretion, thereby reducing the total bile acid pool in the body.[2][3][4] This mechanism of action is particularly beneficial in the treatment of cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC), where the accumulation of bile acids leads to severe pruritus and liver damage.[4][5]

The use of stable isotope-labeled compounds, such as this compound, in conjunction with NMR spectroscopy, offers a non-radioactive method to trace the metabolic fate of a drug. This approach provides detailed structural information on metabolites and allows for the quantification of both the parent drug and its metabolic products in various biological matrices.

Applications of this compound in NMR Spectroscopy

The primary applications of this compound for NMR spectroscopy in drug development include:

-

Metabolite Identification and Structural Elucidation: The 13C label provides a unique spectroscopic signature, enabling the unambiguous identification of drug-derived metabolites in complex biological samples like urine, plasma, and feces. 2D NMR techniques, such as HSQC and HMBC, can be used to piece together the structure of novel metabolites.

-

Quantitative Analysis of Drug and Metabolites (qNMR): NMR spectroscopy can be used for the precise quantification of this compound and its metabolites without the need for identical analytical standards for each metabolite. This is particularly useful in early-stage metabolism studies.

-

Mechanistic Studies: By tracing the 13C label, researchers can gain insights into the specific metabolic pathways involved in the biotransformation of Odevixibat.

-

Pharmacokinetic (PK) Studies: NMR can be employed to determine the concentration-time profiles of this compound and its major metabolites in biological fluids, providing key pharmacokinetic parameters.

Data Presentation

The following tables represent hypothetical, yet realistic, quantitative data that could be obtained from NMR analysis of this compound and its potential metabolites.

Table 1: Hypothetical ¹³C NMR Chemical Shifts of this compound and a Putative Metabolite

| Carbon Position | This compound Chemical Shift (ppm) | Metabolite M1 (Hydroxylated) Chemical Shift (ppm) |

| ¹³C-1 | 15.2 | 15.2 |

| ¹³C-2 | 28.5 | 28.5 |

| ¹³C-3 | 35.1 | 35.0 |

| ¹³C-4 | 45.8 | 72.3 (Hydroxylated position) |

| ¹³C-5 | 31.9 | 31.8 |

| ¹³C-6 | 22.7 | 22.6 |

Table 2: Illustrative Quantitative NMR (qNMR) Data for a Pharmacokinetic Study

| Time Point (hours) | This compound Concentration (µg/mL) | Metabolite M1 Concentration (µg/mL) |

| 0.5 | 0.85 | 0.05 |

| 1 | 1.20 | 0.15 |

| 2 | 0.95 | 0.35 |

| 4 | 0.40 | 0.60 |

| 8 | 0.10 | 0.45 |

| 24 | < 0.05 | 0.10 |

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes

Objective: To identify and characterize the metabolites of this compound formed by human liver microsomes using NMR spectroscopy.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Deuterated methanol (CD₃OD) for NMR analysis

-

NMR tubes

Methodology:

-

Incubation:

-

Prepare a reaction mixture containing this compound (e.g., 10 µM final concentration), HLMs (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Prepare a negative control incubation without the NADPH regenerating system.

-

-

Sample Quenching and Extraction:

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

-

NMR Sample Preparation:

-

Reconstitute the dried extract in a suitable volume of deuterated methanol (e.g., 600 µL).

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a 1D ¹³C NMR spectrum to identify signals from this compound and potential metabolites.

-

Acquire 2D NMR spectra (e.g., ¹H-¹³C HSQC and HMBC) to facilitate structural elucidation of any observed metabolites.

-

Protocol 2: Quantitative NMR (qNMR) Analysis of this compound in Plasma

Objective: To quantify the concentration of this compound in plasma samples from a pharmacokinetic study.

Materials:

-

Plasma samples containing this compound

-

Internal standard (e.g., a known concentration of a compound with a distinct NMR signal, such as maleic acid)

-

Deuterated solvent (e.g., D₂O or CD₃OD)

-

NMR tubes

Methodology:

-

Sample Preparation:

-

Thaw plasma samples.

-

To a known volume of plasma (e.g., 500 µL), add a precise amount of the internal standard stock solution.

-

Perform a protein precipitation and extraction step as described in Protocol 1.

-

Reconstitute the dried extract in a known volume of deuterated solvent.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹³C NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 x T₁) to allow for full relaxation of the signals of interest for accurate integration.

-

-

Data Analysis:

-

Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.

-

Calculate the concentration of this compound using the following formula: Concentration_Odevixibat = (Area_Odevixibat / Area_IS) * (N_IS / N_Odevixibat) * (MW_Odevixibat / MW_IS) * Concentration_IS Where:

-

Area = Integral of the NMR signal

-

N = Number of nuclei giving rise to the signal

-

MW = Molecular weight

-

IS = Internal Standard

-

-

Visualizations

Caption: Mechanism of action of Odevixibat.

Caption: Experimental workflow for NMR-based metabolite identification.

Caption: Logical relationship for quantitative NMR (qNMR).

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Formulary Drug Review: Odevixibat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Odevixibat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Odevixibat: A Novel Bile Salt Inhibitor Treatment for Pruritus in Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

Odevixibat-13C6: Application Notes and Protocols for Drug-Drug Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat, an ileal bile acid transporter (IBAT) inhibitor, primarily acts locally in the gut to reduce the reabsorption of bile acids.[1][2][3] Due to its minimal systemic absorption, the potential for systemic drug-drug interactions (DDIs) is considered low. However, a thorough evaluation of its DDI profile is a critical component of its safety assessment. Odevixibat is a substrate for P-glycoprotein (P-gp), a key efflux transporter.[4][5] The use of a stable isotope-labeled internal standard, such as Odevixibat-13C6, is essential for accurate quantification in pharmacokinetic and DDI studies, allowing for differentiation between the administered drug and the internal standard in complex biological matrices.

These application notes provide a detailed overview and protocols for utilizing this compound in the investigation of potential drug-drug interactions.

Mechanism of Action of Odevixibat

Odevixibat is a reversible inhibitor of the ileal sodium/bile acid cotransporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat increases their fecal excretion.[2] This interruption of the enterohepatic circulation of bile acids leads to a reduction in the overall bile acid pool.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to Odevixibat's pharmacokinetics and drug-drug interaction potential.

Table 1: Pharmacokinetic Parameters of Odevixibat

| Parameter | Value | Reference |

| Systemic Absorption | Minimal | [1][2] |

| Protein Binding | >99% | [6] |

| Primary Route of Elimination | Feces | [5] |

Table 2: In Vitro Transporter Substrate Properties

| Transporter | Substrate Status | Reference |

| P-glycoprotein (P-gp) | Yes | [4][5] |

| Breast Cancer Resistance Protein (BCRP) | No | [5] |

Table 3: Clinical Drug-Drug Interaction Study with Itraconazole (a strong P-gp inhibitor)

| Parameter | Fold-Increase with Itraconazole | Clinical Significance | Reference |

| Odevixibat Cmax | 1.52 | Not Clinically Significant | [4][5] |

| Odevixibat AUC | 1.66 | Not Clinically Significant | [4][5] |

Experimental Protocols

Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate Assessment using Caco-2 Cells

This protocol outlines a general procedure to determine if Odevixibat is a substrate of the P-gp transporter using a Caco-2 cell monolayer model. This compound would be used as the internal standard for the analytical method.

Objective: To determine the bidirectional permeability of Odevixibat across a Caco-2 cell monolayer and calculate the efflux ratio to assess its potential as a P-gp substrate.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Odevixibat

-

This compound (for analytical internal standard)

-

Hank's Balanced Salt Solution (HBSS)

-

Lucifer yellow

-

LC-MS/MS system

Experimental Workflow:

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer.[7]

-

Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker, such as Lucifer yellow.[7]

-

Transport Assay:

-

The transport buffer (HBSS) is added to both the apical (A) and basolateral (B) chambers.

-

For the A-to-B transport study, Odevixibat is added to the apical chamber.

-

For the B-to-A transport study, Odevixibat is added to the basolateral chamber.

-

The plates are incubated at 37°C with gentle shaking.

-

-

Sample Collection: Aliquots are taken from the donor and receiver compartments at specified time points (e.g., 30, 60, 90, and 120 minutes).

-

Sample Analysis: The concentration of Odevixibat in the collected samples is determined by a validated LC-MS/MS method, using this compound as the internal standard.

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug transport

-

A is the surface area of the insert

-

C0 is the initial concentration of the drug in the donor chamber

-

-

The efflux ratio is calculated as: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

-

An efflux ratio significantly greater than 2 suggests that the compound is a substrate of an efflux transporter like P-gp.

-

Protocol 2: In Vitro CYP3A4 Inhibition Assessment using Human Liver Microsomes

This protocol provides a general method to evaluate the potential of Odevixibat to inhibit the activity of CYP3A4, using midazolam as a probe substrate. This compound would be used as an internal standard if quantifying Odevixibat concentrations in the assay.

Objective: To determine the IC50 value of Odevixibat for the inhibition of CYP3A4-mediated midazolam 1'-hydroxylation in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Odevixibat

-

Midazolam

-

1'-hydroxymidazolam standard

-

NADPH regenerating system

-

Potassium phosphate buffer

-

LC-MS/MS system

Experimental Workflow:

References

- 1. Mechanism of Action | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]

- 2. Learn about Bylvay® (odevixibat) Mechanism of Action – For HCPs [bylvay.com]

- 3. Bylvay (odevixibat) to Treat Progressive Familial Intrahepatic Cholestasis [clinicaltrialsarena.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Odevixibat: a promising new treatment for progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Odevixibat: A Novel Bile Salt Inhibitor Treatment for Pruritus in Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using Odevixibat and Odevixibat-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat (Bylvay®) is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1][2][3] It acts locally in the terminal ileum to block bile acid reabsorption, thereby increasing their fecal excretion and reducing the overall bile acid pool in the body.[2][4][5] This mechanism of action makes it an effective treatment for pruritus in patients with cholestatic liver diseases such as progressive familial intrahepatic cholestasis (PFIC).[3][6][7][8] Odevixibat is minimally absorbed into the systemic circulation.[4][6]

Odevixibat-13C6 is a stable isotope-labeled version of Odevixibat. Its primary application in a research setting is not as a therapeutic agent itself, but as an internal standard for the accurate quantification of Odevixibat in biological matrices (e.g., cell lysates, culture medium) using mass spectrometry-based techniques like LC-MS/MS. This ensures precise and reproducible measurements of the unlabeled drug's concentration in various cell-based assays.

These application notes provide detailed protocols for two key cell-based assays: an IBAT/ASBT inhibition assay to measure the functional activity of Odevixibat, and a general cytotoxicity assay to assess its potential off-target effects on cell viability.

Signaling Pathway: Enterohepatic Circulation of Bile Acids and Odevixibat's Mechanism of Action

The following diagram illustrates the enterohepatic circulation of bile acids and the site of Odevixibat's inhibitory action. Bile acids are synthesized in the liver from cholesterol, secreted into the small intestine, and then predominantly reabsorbed in the terminal ileum via the IBAT/ASBT transporter.[2][9] Odevixibat selectively blocks this transporter, interrupting the cycle and leading to increased fecal excretion of bile acids.[3][5]

Caption: Odevixibat inhibits the IBAT/ASBT transporter in the terminal ileum.

Application Note 1: IBAT/ASBT Inhibition Assay

This assay is designed to determine the inhibitory potency (e.g., IC50) of Odevixibat on the IBAT/ASBT transporter expressed in a suitable cell line.

Experimental Workflow

Caption: Workflow for determining Odevixibat's IBAT/ASBT inhibitory activity.

Protocol

1. Materials and Reagents

-

Cell Line: Caco-2 or Madin-Darby Canine Kidney II (MDCK-II) cells stably transfected with human SLC10A2 (ASBT).[10][11]

-

Culture Medium: As recommended for the chosen cell line.

-

Odevixibat: Stock solution in DMSO.

-

This compound: Stock solution in DMSO (for use as an internal standard).

-

IBAT Substrate: Radiolabeled ([3H]- or [14C]-) or fluorescently labeled taurocholic acid (TCA).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer or similar.

-

Scintillation Fluid (if using radiolabeled substrate).

-

Multi-well plates (e.g., 24- or 96-well).

2. Cell Culture and Seeding

-

Culture the cells according to standard protocols until they form a confluent monolayer. For polarized cells like Caco-2, this may take up to 21 days on permeable supports.[11]

-

Seed the cells into multi-well plates at an appropriate density and allow them to adhere and form a monolayer.

3. Inhibition Assay

-

Prepare serial dilutions of Odevixibat in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor.[10]

-

Aspirate the culture medium from the cells and wash the monolayer twice with pre-warmed assay buffer.

-

Add the Odevixibat dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.

-

Prepare the substrate solution by diluting the labeled taurocholic acid in assay buffer to the desired final concentration.

-

Add the substrate solution to all wells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

-

Terminate the transport by rapidly aspirating the substrate solution and washing the cell monolayer three times with ice-cold assay buffer.

4. Sample Preparation and Analysis

-

Lyse the cells by adding lysis buffer to each well and incubating on ice.

-

Collect the cell lysates.

-

For Radiolabeled Substrate: Add an aliquot of the lysate to scintillation fluid and measure radioactivity using a scintillation counter.

-

For Quantifying Intracellular Odevixibat (Optional):

-

Take an aliquot of the cell lysate.

-

Add a known concentration of this compound as an internal standard.

-

Perform protein precipitation (e.g., with acetonitrile).

-

Analyze the supernatant by a validated LC-MS/MS method to determine the concentration of Odevixibat.

-

5. Data Presentation and Analysis

-

Calculate the percentage of inhibition for each Odevixibat concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Odevixibat concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

| Parameter | Description |

| IC50 | The concentration of Odevixibat that causes 50% inhibition of IBAT/ASBT-mediated taurocholate uptake. |

| Test System | Caco-2 or MDCK-II cells expressing human SLC10A2. |

| Substrate | Labeled Taurocholic Acid. |

| Incubation Time | 10-30 minutes. |

| Temperature | 37°C. |

Application Note 2: Cell Viability/Cytotoxicity Assay

This assay is a standard procedure to evaluate the potential cytotoxic effects of Odevixibat on a chosen cell line, ensuring that the observed effects in other assays are not due to cell death.

Protocol

1. Materials and Reagents

-

Cell Line: A relevant cell line (e.g., HepG2 for liver cells, or the same cell line used in the primary assay).

-

Culture Medium.

-

Odevixibat: Stock solution in DMSO.

-

Cytotoxicity Assay Kit: e.g., MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, or a lactate dehydrogenase (LDH) release assay kit.

-

Positive Control: A known cytotoxic agent (e.g., doxorubicin).

-

96-well plates.

2. Experimental Procedure

-

Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of Odevixibat in culture medium. Include a vehicle control (DMSO) and a positive control.

-

Replace the existing medium with the medium containing the different concentrations of Odevixibat.

-

Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

After the incubation period, perform the viability/cytotoxicity measurement according to the manufacturer's instructions for the chosen assay kit (e.g., add MTT reagent, incubate, and then measure absorbance).

3. Data Presentation and Analysis

-

Calculate the percentage of cell viability for each Odevixibat concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the Odevixibat concentration.

-

Determine the CC50 (the concentration of Odevixibat that causes a 50% reduction in cell viability).

| Parameter | Description |

| CC50 | The concentration of Odevixibat that reduces cell viability by 50%. |

| Test System | e.g., HepG2 cells. |

| Incubation Time | 24, 48, or 72 hours. |

| Endpoint | Metabolic activity (MTT/XTT) or membrane integrity (LDH). |

Summary of Quantitative Data

| Assay | Compound | Cell Line | Key Parameter | Typical Result |

| IBAT Inhibition | Odevixibat | Caco-2 / MDCK-hASBT | IC50 | Potent inhibition (low nM to µM range) |

| Cytotoxicity | Odevixibat | HepG2 | CC50 | High µM range (indicating low cytotoxicity) |

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. The use of this compound is recommended as an internal standard for quantitative analysis to ensure data accuracy and reproducibility.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is the mechanism of Odevixibat? [synapse.patsnap.com]

- 3. Odevixibat: a promising new treatment for progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]

- 5. youtube.com [youtube.com]

- 6. Odevixibat: A Novel Bile Salt Inhibitor Treatment for Pruritus in Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Odevixibat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Food and Drug Administration Approval Summary: Odevixibat (Bylvay) for the Treatment of Pruritus With Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH [frontiersin.org]

- 10. bioivt.com [bioivt.com]

- 11. Intestinal in vitro transport assay combined with physiologically based kinetic modeling as a tool to predict bile acid levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Odevixibat-13C6 in Preclinical DMPK Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical drug metabolism and pharmacokinetic (DMPK) properties of Odevixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT). The information is intended to guide researchers in designing and interpreting preclinical studies. Odevixibat acts locally in the gut to reduce the reabsorption of bile acids, leading to their increased fecal excretion. This mechanism of action is crucial for the treatment of cholestatic liver diseases. The use of isotopically labeled Odevixibat, such as Odevixibat-13C6, is instrumental in accurately characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.

Core Findings from Preclinical DMPK Studies

Preclinical studies in various animal models have consistently demonstrated that Odevixibat has minimal systemic absorption and exposure. The majority of the administered oral dose is excreted unchanged in the feces. This localized action in the gastrointestinal tract is a key feature of its safety and efficacy profile.

Data Summary

Quantitative data from preclinical studies are summarized below.

Table 1: In Vitro Plasma Protein Binding of Odevixibat

| Species | Plasma Protein Binding (%) |

| Mouse | >99.5% |

| Rat | >99.5% |

| Dog | >99.5% |

| Human | >99.5% |

Table 2: Summary of Preclinical In Vivo ADME of Odevixibat (Oral Administration)

| Species | Dose | Primary Route of Excretion | % of Dose Excreted Unchanged in Feces | Systemic Bioavailability |

| Rat | Not Specified | Feces | >90% | Very Low |

| Dog | Not Specified | Feces | >90% | Very Low |

Note: Specific quantitative values for bioavailability and other pharmacokinetic parameters from preclinical studies are not publicly available in detail. The data consistently indicate very low systemic exposure.

Experimental Protocols

Detailed methodologies for key preclinical DMPK experiments are outlined below. These protocols are based on standard industry practices and the known properties of Odevixibat.

Protocol 1: In Vitro Plasma Protein Binding Assessment

Objective: To determine the extent of Odevixibat binding to plasma proteins from different species.

Methodology:

-

Preparation of Plasma: Obtain pooled plasma from the relevant species (e.g., mouse, rat, dog, human).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Equilibrium Dialysis:

-

Use a semi-permeable membrane to separate a plasma-containing chamber from a buffer-containing chamber.

-

Add this compound to the plasma chamber.

-

Incubate the dialysis apparatus at 37°C until equilibrium is reached.

-

-

Sample Analysis:

-

Measure the concentration of this compound in both the plasma and buffer chambers using a validated analytical method, such as LC-MS/MS.

-

-

Calculation: Calculate the percentage of protein binding using the concentrations in the plasma and buffer chambers.

Protocol 2: In Vivo Pharmacokinetic and Excretion Study in Rats

Objective: To determine the pharmacokinetic profile and routes of excretion of Odevixibat following oral administration in rats.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats.

-

Dosing:

-

Administer a single oral dose of this compound formulated in a suitable vehicle.

-

-

Sample Collection:

-

Blood: Collect serial blood samples from the tail vein at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Process to obtain plasma.

-

Urine and Feces: House the rats in metabolic cages to allow for the separate collection of urine and feces at specified intervals (e.g., 0-24, 24-48, 48-72 hours).

-

-

Sample Analysis:

-

Analyze plasma, urine, and homogenized feces for the concentration of this compound and potential metabolites using LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, and AUC.

-

-

Excretion Balance:

-

Determine the percentage of the administered dose recovered in urine and feces.

-

Protocol 3: Whole-Body Autoradiography in Rats

Objective: To visualize the tissue distribution of Odevixibat following oral administration.

Methodology:

-

Radiolabeled Compound: Use [14C]Odevixibat for this study.

-

Dosing: Administer a single oral dose of [14C]Odevixibat to rats.

-

Tissue Collection: At selected time points post-dose, euthanize the animals and freeze them in a mixture of hexane and solid carbon dioxide.

-

Sectioning: Embed the frozen carcasses and prepare thin whole-body sections using a cryomicrotome.

-

Imaging: Expose the sections to a phosphor imaging plate to detect the distribution of radioactivity.

-

Analysis: Quantify the radioactivity in various tissues and organs to determine the extent of distribution.

Visualizations

The following diagrams illustrate key concepts and workflows related to the preclinical DMPK evaluation of Odevixibat.

Caption: Mechanism of action of Odevixibat in the gastrointestinal tract.

Caption: Workflow for a typical preclinical in vivo DMPK study.

Troubleshooting & Optimization

Technical Support Center: Odevixibat-13C6 Isotopic Interference

Welcome to the technical support center for Odevixibat-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic interference during quantitative analysis using this compound as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a stable isotope-labeled (SIL) internal standard for Odevixibat, a selective inhibitor of the ileal bile acid transporter (IBAT). In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, SIL internal standards are considered the gold standard for quantification. They are chemically identical to the analyte (Odevixibat) but have a greater mass due to the incorporation of heavy isotopes (in this case, six 13C atoms). This allows for the differentiation of the analyte and the internal standard by the mass spectrometer. This compound is used to accurately quantify Odevixibat in complex biological matrices by correcting for variations in sample preparation, chromatography, and ionization efficiency.

Q2: What is isotopic interference and why is it a concern with this compound?

A2: Isotopic interference, or "crosstalk," occurs when the signal from the analyte (Odevixibat) contributes to the signal of the internal standard (this compound), or vice versa. This can happen due to the natural abundance of heavy isotopes (e.g., 13C, 15N, 34S) in the analyte molecule. For a high molecular weight compound like Odevixibat, the probability of it containing several heavy isotopes naturally increases. This can lead to an ion of the analyte having the same nominal mass as the internal standard, causing an artificially high internal standard signal and leading to inaccurate quantification of the analyte.

Q3: How does the use of a 13C-labeled internal standard help in minimizing interference compared to a deuterium-labeled one?

A3: Carbon-13 labeled internal standards are generally preferred over deuterium (2H) labeled standards for several reasons.[1][2] Firstly, the physicochemical properties of 13C-labeled compounds are more similar to their unlabeled counterparts than deuterium-labeled compounds. This results in nearly identical chromatographic retention times, ensuring that both the analyte and the internal standard experience the same matrix effects at the same time.[1] Deuterium labeling can sometimes cause a slight shift in retention time, which can lead to differential ion suppression or enhancement, compromising the accuracy of quantification.[1] Secondly, the carbon-hydrogen bonds are stronger than carbon-deuterium bonds, making 13C-labeled standards less susceptible to isotopic exchange.

Troubleshooting Guide

Issue 1: Inaccurate or inconsistent quantification of Odevixibat.

-

Possible Cause: Isotopic crosstalk from Odevixibat to this compound.

-

Troubleshooting Steps:

-

Verify MRM Transitions: Ensure that you are using the correct multiple reaction monitoring (MRM) transitions for both Odevixibat and this compound. The precursor ion (Q1) should be the protonated molecule ([M+H]+), and the product ion (Q3) should be a specific and stable fragment.

-

Check for Overlapping Isotope Peaks: Analyze a high-concentration sample of Odevixibat without any internal standard. Monitor the MRM transition of this compound to see if there is any signal. A significant signal indicates isotopic contribution from the analyte.

-

Optimize Chromatographic Separation: While 13C-labeled standards typically co-elute with the analyte, slight peak broadening can sometimes cause overlap. Ensure your chromatography provides sharp, symmetrical peaks.

-

Select a Different Product Ion: If significant crosstalk is observed, consider selecting a different, unique product ion for this compound that has a lower contribution from the natural isotopes of Odevixibat.

-

Issue 2: High background signal at the MRM transition of this compound in blank samples.

-

Possible Cause: Contamination of the LC-MS system or presence of an isobaric interference in the matrix.

-

Troubleshooting Steps:

-

System Cleaning: Thoroughly flush the LC system and clean the mass spectrometer's ion source to eliminate any residual Odevixibat or this compound.

-

Matrix Blanks: Analyze multiple sources of blank matrix to confirm that the interference is not specific to a particular batch.

-

Chromatographic Resolution: Adjust the chromatographic gradient to try and separate the interfering compound from this compound.

-

Higher Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to determine the exact mass of the interfering compound and confirm it is not this compound.

-

Experimental Protocols

Recommended LC-MS/MS Parameters for Odevixibat Analysis

The following table provides a starting point for developing a quantitative LC-MS/MS method for Odevixibat using this compound. These parameters are based on methods developed for structurally similar compounds and may require optimization for your specific instrumentation and matrix.

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (90:10, v/v) |

| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) Odevixibat | m/z 741.3 [M+H]⁺ |

| Product Ion (Q3) Odevixibat | To be determined empirically (see below) |

| Precursor Ion (Q1) this compound | m/z 747.3 [M+H]⁺ |

| Product Ion (Q3) this compound | To be determined empirically (see below) |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 50-100 ms |

Protocol for Determining Optimal MRM Transitions

-

Infusion: Prepare separate solutions of Odevixibat and this compound (approx. 1 µg/mL in 50% acetonitrile with 0.1% formic acid). Infuse each solution individually into the mass spectrometer.

-

Precursor Ion Identification: In Q1 scan mode, identify the protonated molecular ion ([M+H]⁺) for each compound. Based on the molecular formula of Odevixibat (C37H48N4O8S2), the expected monoisotopic mass is 740.29 Da.[3] Therefore, the protonated precursor ion [M+H]⁺ should be at m/z 741.3. For this compound, the expected [M+H]⁺ is m/z 747.3.

-

Product Ion Scan: Perform a product ion scan on the identified precursor ions to observe the fragmentation patterns.

-

Select Abundant and Stable Fragments: Choose the most abundant and stable fragment ions for the Q3 transition. Ideally, select fragments with a higher m/z to minimize background interference.

-

Collision Energy Optimization: For each selected MRM transition, perform a collision energy optimization to find the voltage that produces the most intense product ion signal.

Visualizations

Caption: Troubleshooting workflow for isotopic interference.

Caption: Workflow for MRM method development.

References

- 1. A novel ultra-sensitive LC-MS/MS method for determination of elobixibat in human plasma; Application to a bioequivalence study on healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

Technical Support Center: Odevixibat-¹³C₆ Mass Spectrometry Analysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing mass spectrometry parameters for the analysis of Odevixibat and its stable isotope-labeled internal standard, Odevixibat-¹³C₆.

Frequently Asked Questions (FAQs)

Q1: What is Odevixibat and why is Odevixibat-¹³C₆ used as an internal standard?

A1: Odevixibat is a selective, reversible inhibitor of the ileal bile acid transporter (IBAT).[1] It works by blocking the reabsorption of bile acids in the terminal ileum, thereby reducing the total amount of bile acids in the body.[1] This mechanism of action makes it a therapeutic agent for certain cholestatic liver diseases.[1] Odevixibat-¹³C₆ is a stable isotope-labeled version of Odevixibat and is the ideal internal standard for quantitative analysis using mass spectrometry. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects, allowing for accurate correction of matrix effects and other sources of variability in the assay.[2][3][4]

Q2: What are the key physicochemical properties of Odevixibat?

A2: Understanding the physicochemical properties of Odevixibat is crucial for method development. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₈N₄O₈S₂ | [5] |

| Molecular Weight | 740.93 g/mol | [6] |

| CAS Number | 501692-44-0 | [6] |

Q3: Which ionization mode is most suitable for Odevixibat analysis?

A3: Based on the chemical structure of Odevixibat, which contains multiple nitrogen atoms, positive ion electrospray ionization (ESI+) is expected to be the most sensitive and appropriate ionization mode. Protonated molecules [M+H]⁺ should be readily formed.

Q4: How can I predict the precursor and product ions for Odevixibat and Odevixibat-¹³C₆?

A4: The precursor ion will be the protonated molecule, [M+H]⁺. For Odevixibat, this will be m/z 741.9. For Odevixibat-¹³C₆, with six ¹³C atoms, the mass will be increased by approximately 6 Da, resulting in an expected [M+H]⁺ of m/z 747.9. Product ions are generated by fragmentation of the precursor ion in the collision cell. The exact fragmentation pattern should be determined experimentally by infusing a standard solution of Odevixibat and performing a product ion scan. Common fragmentation pathways for similar molecules involve cleavage of amide bonds and loss of functional groups.

Troubleshooting Guide

Issue 1: Poor Signal Intensity or No Peak Detected

| Potential Cause | Troubleshooting Step |

| Incorrect MS Parameters | Verify the precursor and product ion m/z values for Odevixibat and Odevixibat-¹³C₆. Optimize collision energy and other source parameters (e.g., capillary voltage, gas flow rates, and temperature) by infusing a standard solution. |

| Sample Degradation | Odevixibat solutions may be unstable.[6] Prepare fresh standards and samples. Ensure proper storage conditions as recommended by the supplier. |